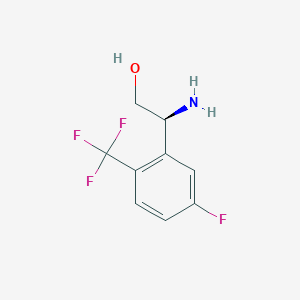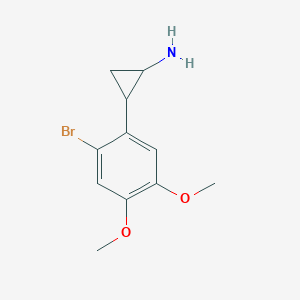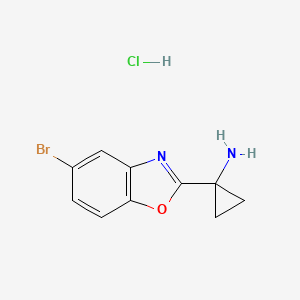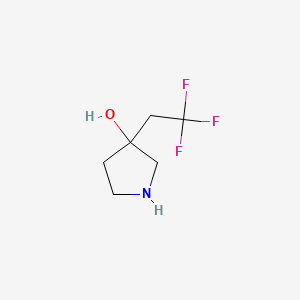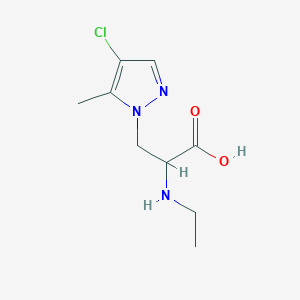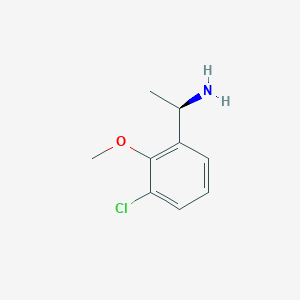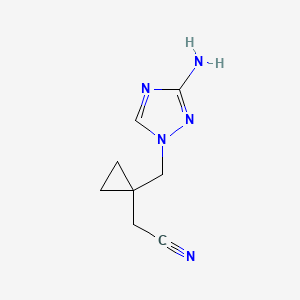
2-(1-((3-Amino-1h-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile is a complex organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 3-amino-1H-1,2,4-triazole ring linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile typically involves the following steps:
Formation of the 3-amino-1H-1,2,4-triazole ring: This can be achieved through the reaction of aminoguanidine with formic acid or its derivatives.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Linking the triazole and cyclopropyl groups: This step involves the formation of a methylene bridge, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various types of chemical reactions:
Oxidation: The amino group on the triazole ring can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylene bridge can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
1,2,4-Triazole: A core structure found in many pharmaceuticals.
Cyclopropylacetonitrile: A simpler compound with a similar cyclopropyl group.
Uniqueness
2-(1-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)cyclopropyl)acetonitrile is unique due to its combination of a triazole ring and a cyclopropyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-[1-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C8H11N5/c9-4-3-8(1-2-8)5-13-6-11-7(10)12-13/h6H,1-3,5H2,(H2,10,12) |
InChI Key |
KVDICQNSGCQTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)CN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


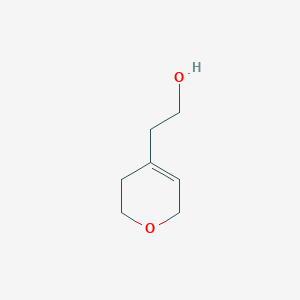
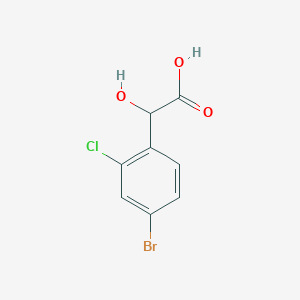
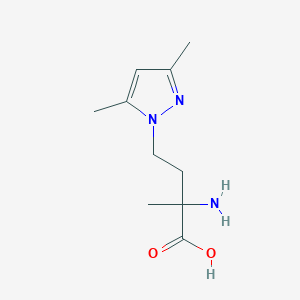
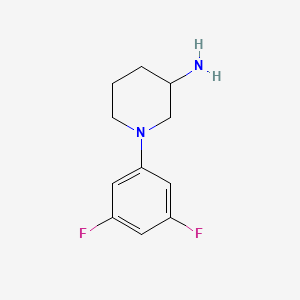


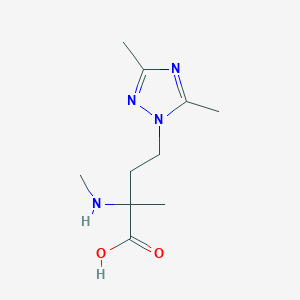
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
